2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

説明

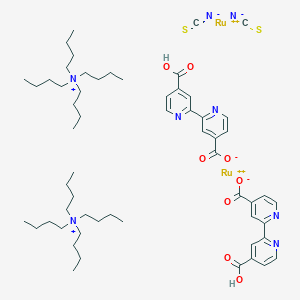

The compound 2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate (hereafter referred to as the "target compound") is a ruthenium-based coordination complex with applications in dye-sensitized solar cells (DSSCs) and catalysis. Its molecular formula is C₄₂H₅₂N₆O₄RuS₂, with a molecular weight of 870.10 g/mol . The structure comprises:

- A ruthenium(II) center coordinated to two isothiocyanate (NCS⁻) ligands.

- A 2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate ligand, providing a rigid, conjugated bipyridyl framework for electron transfer.

- A tetrabutylazanium (tetrabutylammonium) counterion, enhancing solubility in non-polar solvents .

The compound is structurally related to the well-known Z-907 dye (cis-Ru(H₂dcbpy)(dnbpy)(NCS)₂), which shares the same core ruthenium-diisothiocyanate-bipyridyl architecture but lacks the tetrabutylazanium counterion and includes hydrophobic nonyl chains on one bipyridyl ligand .

特性

CAS番号 |

207347-46-4 |

|---|---|

分子式 |

C58H86N8O8Ru2S2 |

分子量 |

1289.63 |

IUPAC名 |

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate |

InChI |

InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2 |

InChIキー |

QKXXEUYWTMJGOS-UHFFFAOYSA-L |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2] |

溶解性 |

not available |

製品の起源 |

United States |

生物活性

The compound 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate; ruthenium(II); tetrabutylazanium; diisothiocyanate is a complex that combines a pyridine-based ligand with ruthenium, a transition metal known for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique coordination of ruthenium with two carboxypyridine ligands and is characterized by its diisothiocyanate groups. The molecular formula is with a molecular weight of approximately 655.6 g/mol. Its structure can be represented as follows:

| Component | Formula |

|---|---|

| Carboxypyridine Ligand | C₁₂H₉N₃O₄ |

| Ruthenium(II) | Ru²⁺ |

| Tetrabutylazanium | C₁₆H₃₃N |

| Diisothiocyanate | C₂H₂N₂S₂ |

Anticancer Properties

Recent studies have highlighted the anticancer potential of ruthenium complexes, including this compound. Research indicates that ruthenium(II) complexes can induce apoptosis in cancer cells through various mechanisms, including:

- DNA Intercalation : Binding to DNA, disrupting replication and transcription processes.

- Mitochondrial Targeting : Inducing mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, demonstrating IC50 values comparable to traditional chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Ruthenium complexes are known to possess broad-spectrum antimicrobial activity, which can be attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes . Studies suggest that the presence of isothiocyanate groups enhances this activity, making the compound effective against various bacterial strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown promising anti-inflammatory effects. Mechanistic studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

- Ligand Exchange Reactions : The ability of the ruthenium center to undergo ligand exchange facilitates interactions with biomolecules.

- Redox Activity : Ruthenium can participate in redox reactions, which may contribute to its cytotoxic effects through ROS generation.

- Targeting Specific Cellular Components : Studies have demonstrated that this compound preferentially accumulates in mitochondria, leading to targeted therapeutic effects .

Case Studies

- Anticancer Efficacy : A study involving a series of ruthenium(II) complexes demonstrated that modifications in ligand structure significantly affected their anticancer activity. The complex under discussion showed enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments .

- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

科学的研究の応用

Key Features

- Coordination Chemistry : The ruthenium center allows for various oxidation states, enhancing its catalytic properties.

- Functional Groups : Multiple carboxylate groups facilitate solubility in aqueous environments and improve ligand binding capabilities.

Catalysis

The compound is utilized as a catalyst in several organic reactions, including:

- Hydrogenation : Acts as a catalyst to facilitate the addition of hydrogen to unsaturated compounds.

- Oxidation : Participates in oxidation reactions using agents like hydrogen peroxide .

Photodynamic Therapy

Research has indicated its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light activation, which can selectively destroy cancer cells .

Antimicrobial Properties

Studies have explored its antimicrobial effects, suggesting that it may be effective against various pathogens. The coordination of metal ions through the pyridine rings enhances its biological activity .

Material Science

In industry, this compound is investigated for its role in developing advanced materials such as:

- Light-emitting diodes (LEDs) : Its electronic properties make it suitable for use in optoelectronic devices.

- Solar cells : The compound's ability to facilitate electron transfer makes it valuable in dye-sensitized solar cells (DSSCs) .

Case Study 1: Photodynamic Therapy

A study demonstrated the effectiveness of this compound as a photosensitizer in PDT. When activated by specific wavelengths of light, it produced sufficient reactive oxygen species to induce apoptosis in cancer cells. This highlights its potential for therapeutic applications in oncology .

Case Study 2: Catalytic Activity

Research into the catalytic properties of this compound showed that it could significantly reduce reaction times and increase yields in hydrogenation reactions compared to traditional catalysts. This efficiency makes it a promising candidate for industrial applications .

類似化合物との比較

Notes

Methodology : Structural elucidation of these complexes often relies on X-ray crystallography using programs like SHELXL .

Stability Trade-offs : While triisothiocyanate complexes (e.g., CAS 359415-47-7) offer more binding sites, they are prone to ligand dissociation under thermal stress .

Industrial Relevance : The target compound’s ionic nature makes it suitable for aqueous-phase catalysis, whereas Z-907 dominates DSSC applications due to its optimized hydrophobicity .

Q & A

Basic Question: What are the key steps for synthesizing this ruthenium(II) complex, and how can purity be optimized?

Answer:

The synthesis typically involves:

Ligand Preparation : 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate is synthesized via condensation of pyridine derivatives under basic conditions. For carboxylate ligands, pH control (e.g., NaOH in dichloromethane) is critical to avoid side reactions .

Ruthenium Coordination : The ligand is reacted with a Ru(II) precursor (e.g., RuCl₃) in a reducing environment (e.g., ethanol under reflux) to form the Ru-carboxylate core. Diisothiocyanate groups are introduced via ligand substitution .

Counterion Exchange : Tetrabutylammonium (TBA⁺) is incorporated by ion exchange using TBA salts, requiring careful stoichiometric balancing .

Purity Optimization : Use column chromatography (e.g., silica gel) for ligand purification and monitor complexation via UV-Vis spectroscopy (e.g., λ~450 nm for Ru(II)-polypyridyl transitions). Purity ≥95% is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Question: How can electronic structure and ligand-field effects be analyzed computationally for this complex?

Answer:

Density Functional Theory (DFT) is used to model the electronic structure:

Geometry Optimization : Start with crystallographic data (if available) or approximate bond lengths from analogous Ru(II) complexes (e.g., Ru-bipyridyl systems) .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict redox behavior. For example, carboxylate ligands lower the LUMO energy, enhancing electron-accepting capacity .

Ligand-Field Splitting : Simulate d-orbital splitting using software like ORCA or Gaussian. Compare with experimental UV-Vis and cyclic voltammetry data to validate ligand-field strength .

Basic Question: What spectroscopic techniques are essential for characterizing this complex, and how are contradictions resolved?

Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm ligand structure. For paramagnetic Ru(II) species, 2D NMR (e.g., COSY) mitigates signal broadening .

- IR Spectroscopy : Confirm diisothiocyanate (NCS⁻) coordination via ν(NCS) stretches (~2100 cm⁻¹). Contradictions (e.g., unexpected peaks) are resolved by comparing with reference spectra of free vs. bound NCS⁻ .

- X-Ray Crystallography : Resolves ambiguities in coordination geometry. For example, distorted octahedral vs. square-planar configurations are clarified via bond-angle analysis .

Advanced Question: How can catalytic activity of this complex be evaluated in non-decarboxylative rearrangements?

Answer:

Reaction Design : Test the complex in model reactions (e.g., pyrazole synthesis from isoxazolones). Use a Ru(II) loading of 2-5 mol% in aprotic solvents (e.g., DMF) under inert atmosphere .

Mechanistic Probes :

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR. A first-order dependence on Ru(II) suggests a catalytic cycle involving Ru-NCS intermediates .

- Isotopic Labeling : Use ¹⁵N-labeled NCS⁻ to track ligand participation via mass spectrometry.

Computational Validation : Compare experimental activation energies with DFT-calculated transition states .

Basic Question: How are antimicrobial assays designed for Ru(II) complexes like this one?

Answer:

Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains (e.g., C. albicans) for broad-spectrum evaluation .

Dose-Response : Prepare serial dilutions (1–100 μg/mL) in Mueller-Hinton broth. Measure MIC (Minimum Inhibitory Concentration) after 24h incubation.

Controls : Compare with known Ru(II) antimicrobials (e.g., [Ru(phen)₃]²⁺) and free ligands to isolate metal-specific effects .

Advanced Question: What strategies address discrepancies in redox potentials reported for similar Ru(II) complexes?

Answer:

Standardization : Use a Ag/AgCl reference electrode and ferrocene as an internal standard to calibrate cyclic voltammetry setups .

Solvent Effects : Account for solvent polarity (e.g., DMF vs. H₂O) by comparing ΔE₁/₂ values. Polar solvents stabilize oxidized states, shifting potentials negatively .

Ligand Protonation : For carboxylate ligands, pH-dependent protonation alters redox behavior. Perform experiments at controlled pH (e.g., buffered solutions) .

Advanced Question: How can ligand modifications enhance the photophysical properties of this complex?

Answer:

π-Conjugation Extension : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridine ring to redshift absorption (e.g., MLCT transitions at ~500 nm) .

Auxiliary Ligands : Replace diisothiocyanate with stronger-field ligands (e.g., CN⁻) to increase excited-state lifetimes. Characterize via time-resolved fluorescence .

Solvent Screening : Test in polar aprotic solvents (e.g., acetonitrile) to stabilize charge-transfer states. Compare quantum yields using integrating sphere methods .

Basic Question: What safety protocols are critical when handling diisothiocyanate-containing complexes?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of NCS⁻ degradation products (e.g., HCN).

- PPE : Wear nitrile gloves and goggles; diisothiocyanates are skin irritants (H315/H319) .

- Waste Disposal : Quench with 10% NaHCO₃ before disposal to neutralize reactive NCS⁻ groups .

Advanced Question: How can in situ XAS (X-ray Absorption Spectroscopy) elucidate reaction mechanisms?

Answer:

Beamline Setup : Use synchrotron radiation (e.g., Ru K-edge at ~22 keV) to collect EXAFS data during catalysis.

Data Analysis : Fit EXAFS spectra to identify Ru-N/O bond distances (e.g., ~2.05 Å for Ru-N(pyridine)) and detect transient intermediates .

Complementary Techniques : Pair with Raman spectroscopy to correlate structural changes with vibrational modes (e.g., ν(Ru-S) at ~350 cm⁻¹) .

Basic Question: How is the counterion (tetrabutylammonium) selected, and what are its implications?

Answer:

- Selection Criteria : TBA⁺ improves solubility in organic solvents (e.g., DCM, THF) due to its hydrophobic alkyl chains. Alternatives like PF₆⁻ are avoided due to hydrolysis risks .

- Implications : TBA⁺ can stabilize charge-separated states in photoredox catalysis but may interfere with NMR (e.g., broad signals at δ ~3.3 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。